molecular formula C43H87NO22 B1192109 Amino-PEG20-acid

Amino-PEG20-acid

Número de catálogo: B1192109
Peso molecular: 970.15
Clave InChI: KHCODMGEHSONAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amino-PEG20-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Aplicaciones Científicas De Investigación

Application in Cancer Treatment

Amino-PEG20-acid, particularly in the form of Pegylated arginine deiminase (ADI-PEG20), is primarily researched for its potential in cancer treatment. ADI-PEG20 functions by depleting arginine, a nonessential amino acid, which some tumors such as malignant melanoma and hepatocellular carcinoma depend on due to their inability to synthesize arginine from citrulline. This arginine auxotrophy is due to the lack of argininosuccinate synthetase, an essential enzyme for arginine synthesis. Research has shown that ADI-PEG20 can inhibit the growth of human melanomas and hepatocellular carcinomas both in vitro and in vivo. Clinical trials have indicated its potential antitumor activity with tolerable side effects, necessitating further large-scale trials for a comprehensive evaluation (Feun & Savaraj, 2006); (Feun et al., 2008).

Enhancing Sensitivity to Radiotherapy

ADI-PEG20 has been explored as an adjunct to radiotherapy in treating pancreatic cancer. The enzyme's ability to deplete exogenous arginine sensitizes ASS1-deficient pancreatic cancer cells to radiation. This sensitization is linked to the induction of endoplasmic reticulum stress and apoptosis in the tumor cells, as evidenced by increased expression of related proteins and enhanced expression of ER stress markers in xenograft models (Singh et al., 2019).

Potential in Prostate Cancer Therapy

In prostate cancer, the efficacy of ADI-PEG20 correlates with the deficiency of argininosuccinate synthetase (ASS). ASS-deficient prostate cancer cells, like CWR22Rv1, are susceptible to ADI-PEG20, which induces autophagy and caspase-independent apoptosis. Interestingly, inhibiting autophagy enhances ADI-PEG20-induced cell death, suggesting a potential novel therapy for prostate cancer treatment (Kim et al., 2009).

Application in Myxofibrosarcomas

Research on myxofibrosarcomas revealed ASS1 as a novel tumor suppressor. ASS1 deficiency in these tumors, often due to promoter hypermethylation, correlates with clinical aggressiveness and sensitivity to ADI-PEG20. ASS1-deficient cell lines showed susceptibility to this agent, with dose-dependent reductions in viability and tumor growth, indicating a therapeutic relevance in this cancer type (Huang et al., 2013).

Exploring Biomarkers for Sensitivity

Studies have also focused on identifying biomarkers that may indicate enhanced sensitivity to ADI-PEG20. The potential to personalize arginine deprivation therapy for patients with cancer could significantly advance treatment strategies (Field et al., 2023).

Propiedades

Fórmula molecular

C43H87NO22

Peso molecular

970.15

Nombre IUPAC

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C43H87NO22/c44-2-4-48-6-8-50-10-12-52-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-40-66-42-41-65-39-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-49-7-5-47-3-1-43(45)46/h1-42,44H2,(H,45,46)

Clave InChI

KHCODMGEHSONAW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Amino-PEG20-acid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG20-acid
Reactant of Route 2
Amino-PEG20-acid
Reactant of Route 3
Amino-PEG20-acid
Reactant of Route 4
Amino-PEG20-acid
Reactant of Route 5
Amino-PEG20-acid
Reactant of Route 6
Amino-PEG20-acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.